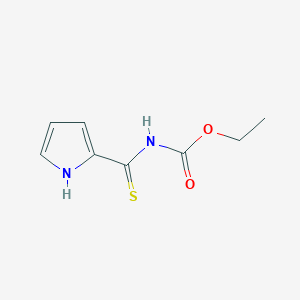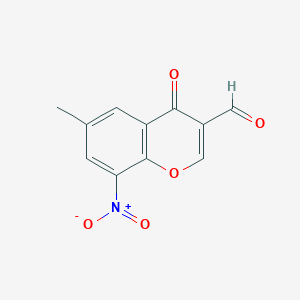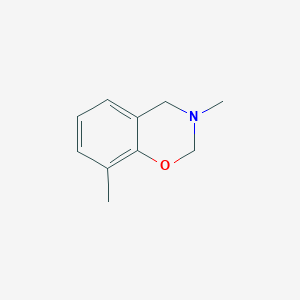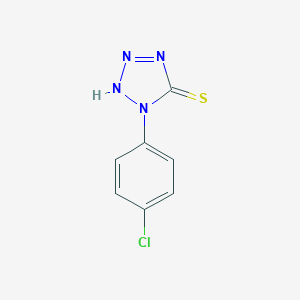
3-chloro-1-(2,4-dimethylphenyl)-4-(4-methoxyanilino)-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-1-(2,4-dimethylphenyl)-4-(4-methoxyanilino)-1H-pyrrole-2,5-dione is a synthetic compound that has gained significant attention in scientific research. This compound is commonly known as CDDO-Me and is a synthetic triterpenoid that has shown promising results in various biological applications.
Mechanism of Action
CDDO-Me exerts its biological effects by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of genes involved in cellular defense against oxidative stress. CDDO-Me activates Nrf2, which leads to the upregulation of antioxidant enzymes and detoxifying enzymes, resulting in cellular protection against oxidative stress.
Biochemical and Physiological Effects:
CDDO-Me has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the proliferation of cancer cells, and reduce inflammation. It has also been found to improve insulin sensitivity, reduce blood glucose levels, and protect against neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
CDDO-Me has several advantages for lab experiments. It is a stable compound and can be easily synthesized in large quantities. It has a well-defined mechanism of action, making it an ideal compound for studying the Nrf2 pathway. However, CDDO-Me has some limitations, including its low solubility in water, which can make it difficult to use in some experiments.
Future Directions
There are several future directions for CDDO-Me research. One potential application is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. CDDO-Me has been shown to protect against neuronal damage and improve cognitive function in animal models of these diseases. Another potential application is in the treatment of diabetes. CDDO-Me has been found to improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes. Further research is needed to explore the potential of CDDO-Me in these and other areas.
In conclusion, CDDO-Me is a synthetic triterpenoid that has shown promising results in various biological applications. Its well-defined mechanism of action and stability make it an ideal compound for scientific research. Further research is needed to fully explore its potential in treating various diseases.
Synthesis Methods
The synthesis of CDDO-Me involves the reaction of 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO) with dimethyl sulfate and aniline in the presence of potassium carbonate. The reaction yields CDDO-Me, which can be purified using column chromatography.
Scientific Research Applications
CDDO-Me has been extensively studied for its potential therapeutic applications. It has shown to possess anti-inflammatory, anti-cancer, and anti-oxidant properties. It has been found to be effective in treating various diseases, including cancer, diabetes, and neurodegenerative disorders.
properties
CAS RN |
6138-44-9 |
|---|---|
Product Name |
3-chloro-1-(2,4-dimethylphenyl)-4-(4-methoxyanilino)-1H-pyrrole-2,5-dione |
Molecular Formula |
C19H17ClN2O3 |
Molecular Weight |
356.8 g/mol |
IUPAC Name |
3-chloro-1-(2,4-dimethylphenyl)-4-(4-methoxyanilino)pyrrole-2,5-dione |
InChI |
InChI=1S/C19H17ClN2O3/c1-11-4-9-15(12(2)10-11)22-18(23)16(20)17(19(22)24)21-13-5-7-14(25-3)8-6-13/h4-10,21H,1-3H3 |
InChI Key |
RWGISUFNWAITJH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)N2C(=O)C(=C(C2=O)Cl)NC3=CC=C(C=C3)OC)C |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C(=C(C2=O)Cl)NC3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-methyl-N-[methyl(4-methylphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B187034.png)
![1-Methyl-4-[(1-vinyl-3-butenyl)sulfonyl]benzene](/img/structure/B187035.png)









